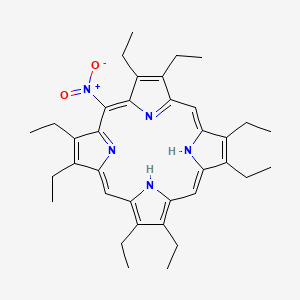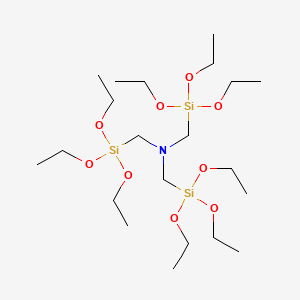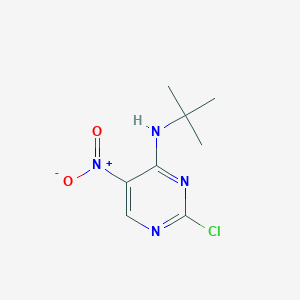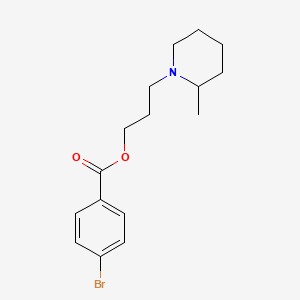
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is characterized by the presence of eight ethyl groups and a nitro group attached to the porphyrin ring, making it a unique derivative with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The porphyrin ring can be oxidized to form different oxidation states, which can be useful in various catalytic processes.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 2,3,7,8,12,13,17,18-Octaethyl-5-aminoporphyrin.
Scientific Research Applications
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin exerts its effects involves its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the porphyrin ring can coordinate with metal ions, facilitating catalytic processes. These interactions can influence various biochemical pathways, making it a versatile compound in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,3,7,8,12,13,17,18-Octaethylporphyrin: Lacks the nitro group, making it less reactive in certain redox reactions.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: Another derivative with different substituents, affecting its chemical properties and applications.
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-5-nitroporphyrin is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in various redox and substitution reactions makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C36H45N5O2 |
|---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
2,3,7,8,12,13,17,18-octaethyl-15-nitro-21,22-dihydroporphyrin |
InChI |
InChI=1S/C36H45N5O2/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)34(39-32)36(41(42)43)35-27(16-8)25(14-6)33(40-35)19-31-23(12-4)21(10-2)29(38-31)17-28(20)37-30/h17-19,37-38H,9-16H2,1-8H3 |
InChI Key |
UBQGYMXMEDTRJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=C(C4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)[N+](=O)[O-])C(=C3CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)







